molecular formula C10H13O3PS B14407149 2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 85480-08-6

2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one

Cat. No.: B14407149
CAS No.: 85480-08-6
M. Wt: 244.25 g/mol
InChI Key: OWSBFGCTHWFNEM-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzodioxaphosphol ring with a butylsulfanyl group attached, making it a subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a benzodioxaphosphol precursor with a butylsulfanyl reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is usually catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.

    Substitution: The benzodioxaphosphol ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phosphorus compounds.

    Substitution: Various substituted benzodioxaphosphol derivatives.

Scientific Research Applications

2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. It may modulate enzyme activity, alter signaling pathways, and affect cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-, 3,6-, and 3,4,5,6-tert-Butylsulfanylphthalonitriles: These compounds share the butylsulfanyl group and have similar structural features.

    2-(Butylsulfanyl)benzaldehyde: Another compound with a butylsulfanyl group, used in various research applications.

Uniqueness

2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85480-08-6

Molecular Formula

C10H13O3PS

Molecular Weight

244.25 g/mol

IUPAC Name

2-butylsulfanyl-1,3,2λ5-benzodioxaphosphole 2-oxide

InChI

InChI=1S/C10H13O3PS/c1-2-3-8-15-14(11)12-9-6-4-5-7-10(9)13-14/h4-7H,2-3,8H2,1H3

InChI Key

OWSBFGCTHWFNEM-UHFFFAOYSA-N

Canonical SMILES

CCCCSP1(=O)OC2=CC=CC=C2O1

Origin of Product

United States

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